molecular formula C7H18Cl2N2 B1529528 (S)-(1-Methylpiperidin-3-yl)methanamine dihydrochloride CAS No. 1400744-19-5

(S)-(1-Methylpiperidin-3-yl)methanamine dihydrochloride

Cat. No. B1529528
CAS RN: 1400744-19-5
M. Wt: 201.13 g/mol
InChI Key: WGPVXFHARJYQQA-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as piperazines, often involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Neuropharmacological Properties

Compounds related to "(S)-(1-Methylpiperidin-3-yl)methanamine dihydrochloride" have been studied for their interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. For instance, one study on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines demonstrated their affinity for D4 dopamine receptors and their potential as D4 agonists, which induced penile erection in vivo in rats. This effect was inhibited by a D4 selective antagonist, confirming the mechanistic pathway involved in dopaminergic regulation (Enguehard-Gueiffier et al., 2006).

Neuroprotective Effects

Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases. For example, metformin, a drug related in mechanism to certain piperidine derivatives, showed neuroprotective effects in a mouse model of Parkinson’s disease by preventing dopaminergic neuron death through autophagy and mitochondrial ROS clearance (Lu et al., 2016). This suggests the potential application of similar compounds in neuroprotection.

Neuropsychiatric Applications

Research has also explored the potential of these compounds in treating neuropsychiatric disorders. For example, compounds with a structural relationship to "(S)-(1-Methylpiperidin-3-yl)methanamine dihydrochloride" have been examined for their antidepressant and anxiolytic-like effects in animal models, indicating their therapeutic potential in mental health disorders (Pytka et al., 2015).

Cognitive Enhancement

In addition, certain piperidine derivatives have been investigated for their cognitive-enhancing properties. T-82, a new quinoline derivative, showed promise in ameliorating memory impairment in rats, suggesting potential applications in cognitive disorders or dementia (Isomae et al., 2003).

properties

IUPAC Name

[(3S)-1-methylpiperidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9-4-2-3-7(5-8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPVXFHARJYQQA-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(1-Methylpiperidin-3-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(1-Methylpiperidin-3-yl)methanamine dihydrochloride
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(S)-(1-Methylpiperidin-3-yl)methanamine dihydrochloride
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(S)-(1-Methylpiperidin-3-yl)methanamine dihydrochloride
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(S)-(1-Methylpiperidin-3-yl)methanamine dihydrochloride

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